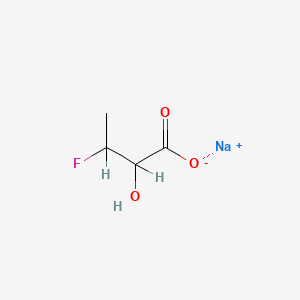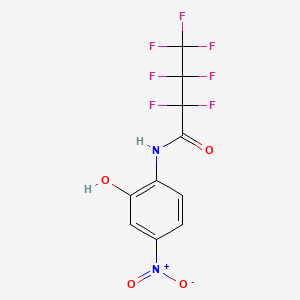
beta-Calacorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the proper formation of the sesquiterpene structure .
Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to isolate and purify this compound from plant extracts .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-Calacorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxide, while reduction reactions can produce this compound alcohol .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, beta-Calacorene is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of sesquiterpenoids and their derivatives .
Biology: : this compound has been found to have biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to explore its potential as a natural therapeutic agent .
Medicine: : In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals .
Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also explored for its potential use in the production of biofuels and other industrial applications .
Mecanismo De Acción
The mechanism of action of beta-Calacorene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For example, this compound has been found to interact with cannabinoid receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds: : Beta-Calacorene is similar to other sesquiterpenoids such as alpha-Calacorene and beta-Caryophyllene. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities .
Uniqueness: : this compound is unique due to its distinct chemical structure and specific biological activities. Its ability to interact with cannabinoid receptors sets it apart from other sesquiterpenoids, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
50277-34-4 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |
Clave InChI |
KFYISTOZYAKAPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)



![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)




